molecular formula C15H10F4N2OS B6429733 1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea CAS No. 297140-47-7

1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B6429733
CAS No.: 297140-47-7
M. Wt: 342.31 g/mol
InChI Key: QDNQANIYTVAQPZ-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a fluorobenzoyl group and a trifluoromethylphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 4-fluorobenzoyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea
  • 1-(4-bromobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea
  • 1-(4-methylbenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea

Uniqueness

1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the presence of both fluorobenzoyl and trifluoromethylphenyl groups. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-fluoro-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4N2OS/c16-11-6-4-9(5-7-11)13(22)21-14(23)20-12-3-1-2-10(8-12)15(17,18)19/h1-8H,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNQANIYTVAQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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